molecular formula C20H26N4O10 B13861842 Hydralazine Lactosone Ring-opened Adduct

Hydralazine Lactosone Ring-opened Adduct

Cat. No.: B13861842
M. Wt: 482.4 g/mol
InChI Key: ACTGLEFGWMGVTR-CLLUNNDNSA-N
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Description

Hydralazine Lactosone Ring-opened Adduct is a derivative of D-Lactose Monohydrate, which is commonly used as an excipient in dry powder inhalers. This compound is a product of the reaction between hydralazine, an antihypertensive agent, and lactosone, a derivative of lactose.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Hydralazine Lactosone Ring-opened Adduct involves the reaction of hydralazine with lactosone under controlled conditions. The reaction typically takes place in a methanolic solution, where hydralazine hydrochloride is reacted with lactosone. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using standard techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Hydralazine Lactosone Ring-opened Adduct undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Hydralazine Lactosone Ring-opened Adduct has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and cellular processes.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of hypertension and other cardiovascular conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Hydralazine Lactosone Ring-opened Adduct involves its interaction with molecular targets and pathways in the body. The compound is known to relax vascular smooth muscles by inhibiting intracellular calcium release, which leads to vasodilation and reduced blood pressure. Additionally, it inhibits DNA methylation, which can have various biological effects .

Comparison with Similar Compounds

Hydralazine Lactosone Ring-opened Adduct can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H26N4O10

Molecular Weight

482.4 g/mol

IUPAC Name

(1S,2R,3R)-1-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentane-1,2,4,5-tetrol

InChI

InChI=1S/C20H26N4O10/c25-6-10(27)17(34-20-16(32)13(29)12(28)11(7-26)33-20)14(30)15(31)19-23-22-18-9-4-2-1-3-8(9)5-21-24(18)19/h1-5,10-17,20,25-32H,6-7H2/t10?,11-,12+,13+,14-,15-,16-,17-,20+/m1/s1

InChI Key

ACTGLEFGWMGVTR-CLLUNNDNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3[C@@H]([C@H]([C@@H](C(CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3C(C(C(C(CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

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